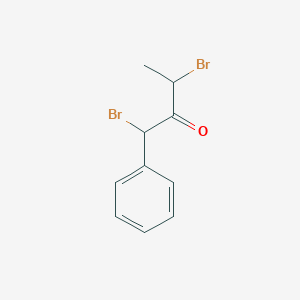
1,3-Dibromo-1-phenyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-1-phenyl-2-butanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-1-phenyl-2-butanone can be synthesized through the bromination of 1-phenyl-2-butanone. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under mild conditions, often at room temperature, to achieve high yields. The reaction mechanism involves the electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the dibrominated product .
Industrial Production Methods:
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
1,3-Dibromo-1-phenyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenyl butanones.
Reduction: Formation of 1,3-dibromo-1-phenyl-2-butanol.
Oxidation: Formation of 1,3-dibromo-1-phenyl-2-butanoic acid.
Aplicaciones Científicas De Investigación
1,3-Dibromo-1-phenyl-2-butanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-1-phenyl-2-butanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The carbonyl group can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the phenyl group, which stabilize the transition states during reactions .
Comparación Con Compuestos Similares
1,3-Dibromo-2-butanone: Similar structure but lacks the phenyl group.
1-Bromo-2-butanone: Contains only one bromine atom and lacks the phenyl group.
1,3-Dichloro-1-phenyl-2-butanone: Similar structure but with chlorine atoms instead of bromine.
Uniqueness:
1,3-Dibromo-1-phenyl-2-butanone is unique due to the presence of both bromine atoms and a phenyl group, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Número CAS |
38651-07-9 |
|---|---|
Fórmula molecular |
C10H10Br2O |
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
1,3-dibromo-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(11)10(13)9(12)8-5-3-2-4-6-8/h2-7,9H,1H3 |
Clave InChI |
VDAIYBORWCEBKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(C1=CC=CC=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
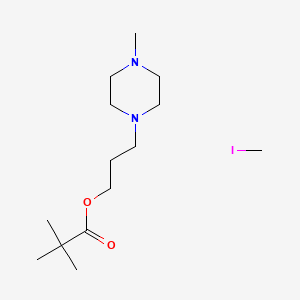
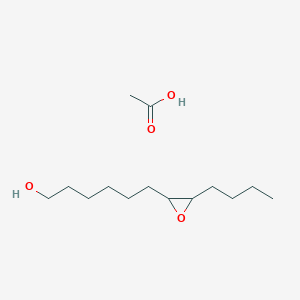
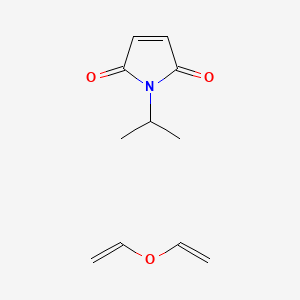
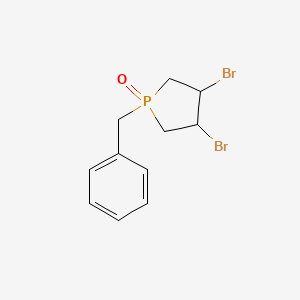
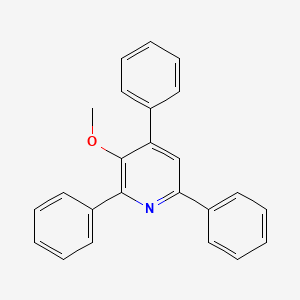
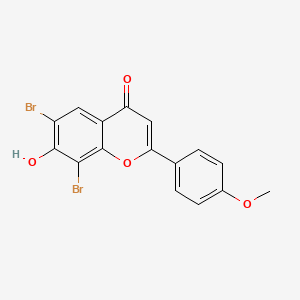
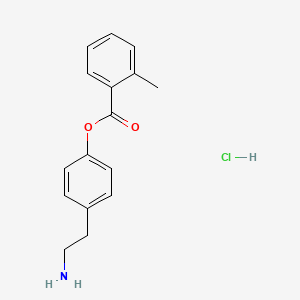
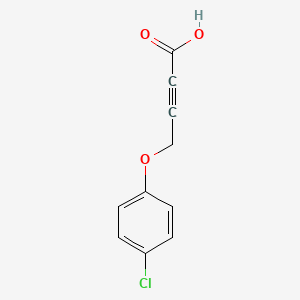

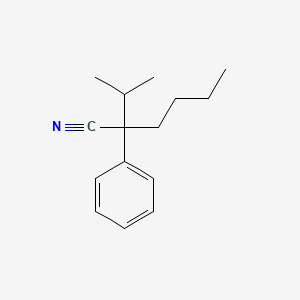


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
